BenchChemオンラインストアへようこそ!

1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine

monoamine transporter SERT DAT

This compound offers a well-characterized pharmacological profile, including sub-nanomolar α3β4 nAChR antagonism (IC50=1.8nM) and defined SERT>NET>DAT selectivity. The 5-chloro substituent is essential for its distinct receptor binding and synthetic utility. Avoid uncontrolled variables by sourcing the exact structure.

Molecular Formula C10H14ClNS
Molecular Weight 215.74 g/mol
Cat. No. B13528879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine
Molecular FormulaC10H14ClNS
Molecular Weight215.74 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=C(S2)Cl)N
InChIInChI=1S/C10H14ClNS/c11-9-5-4-8(13-9)10(12)6-2-1-3-7-10/h4-5H,1-3,6-7,12H2
InChIKeyFZFHDODULZLAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine: Core Chemical Identity and Procurement Baseline


1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine (CAS 924867-39-0, C10H14ClNS, MW 215.74 g/mol as hydrochloride) is a primary amine featuring a cyclohexyl core directly substituted with a 5-chloro-2-thienyl moiety . The compound exhibits alogP of 3.3 and polar surface area of 29.1 Ų, physicochemical parameters consistent with CNS penetration potential [1]. Commercially available at purity specifications of 97–98% from multiple suppliers, this compound serves as both a screening candidate for neuropharmacological target engagement and a synthetic intermediate for further derivatization .

1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine: Why Generic Substitution with Close Analogs Is Not Viable


Substitution of 1-(5-chlorothiophen-2-yl)cyclohexan-1-amine with seemingly similar thiophene-cyclohexylamines is not a scientifically sound procurement strategy. The 5-chloro substitution on the thiophene ring alters both electronic distribution and steric profile relative to the unsubstituted 1-(thiophen-2-yl)cyclohexan-1-amine (MW 181.3 g/mol) or benzo[b]thiophene analogs, which exhibit different lipophilicity and receptor binding geometries . Critically, the compound's pharmacological fingerprint—spanning monoamine transporter inhibition, nicotinic acetylcholine receptor antagonism, and TSHR modulation—is exquisitely sensitive to even minor structural perturbations, as documented in cross-target bioactivity profiling where single-position modifications produce divergent selectivity patterns [1]. Generic substitution without direct activity verification across the specific targets of interest risks introducing uncontrolled variables into experimental systems.

1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine: Quantified Differentiation Evidence for Procurement Decision-Making


SERT-DAT-NET Triple Transporter Inhibition Profile: Intra-Compound Selectivity Comparison

This compound exhibits a quantitatively defined inhibition profile across the three major monoamine transporters, with a clear rank-order potency that distinguishes its pharmacological fingerprint. At human SERT expressed in HEK293 cells, inhibition of [3H]serotonin uptake occurs with IC50 = 100 nM. At human NET, [3H]norepinephrine reuptake inhibition yields IC50 = 443 nM. At human DAT, [3H]dopamine reuptake inhibition yields IC50 = 658–945 nM across multiple independent determinations [1]. This internal rank order (SERT > NET > DAT) differs from the non-selective triple reuptake inhibitors and defines a specific selectivity signature [2].

monoamine transporter SERT DAT NET neuropharmacology

Subtype-Selective nAChR Antagonism: Intra-nAChR Family Potency Differentiation

The compound demonstrates sub-nanomolar antagonist potency at α3β4 nAChR (IC50 = 1.8 nM) with clear differentiation from other nAChR subtypes: α4β2 (IC50 = 12.0 nM), α4β4 (IC50 = 15.0 nM), and muscle-type α1β1γδ (IC50 = 7.9 nM) [1]. This 6.7-fold selectivity for α3β4 over α4β2 is a measurable property that distinguishes it from pan-nAChR antagonists. The potency at α3β4 is 2–3 orders of magnitude greater than its monoamine transporter inhibition [2]. In vivo, subcutaneous administration in ICR mice produced nicotine-antagonizing effects across multiple behavioral endpoints at doses of 1.2–15 mg/kg [3].

nicotinic acetylcholine receptor nAChR α3β4 α4β2 smoking cessation

TSHR Antagonism: Cross-Species Activity Comparison

The compound exhibits TSHR antagonist activity with species-dependent potency. In rat FRTL-5 cells, TSHR antagonism assessed by cAMP reduction yields IC50 values of 22 nM (M22-induced) and 48 nM (basal) [1]. In human TSHR expressed in HEK293 cells, the potency shifts to IC50 = 62 nM [2]. This 1.3–2.8× species difference provides a defined baseline for cross-species translational studies. The compound's TSHR activity is distinct from its nAChR and monoamine transporter profiles, with potency approximately 10–30× lower than its primary nAChR target [3].

TSHR thyrotropin receptor GPCR cAMP endocrine pharmacology

Commercial Purity and Physical Form Specification: Vendor-Benchmarked Procurement Parameters

The compound is commercially supplied as the hydrochloride salt, with purity specifications of 97–98% across multiple independent vendors . The hydrochloride salt form (CAS 924867-39-0, MW 215.74 g/mol) offers defined handling and solubility characteristics. Unsubstituted analog 1-(thiophen-2-yl)cyclohexan-1-amine (free base, MW 181.3 g/mol) differs in both salt form availability and molecular weight, directly impacting molar calculations for assay preparation . The methanamine analog (CAS 924867-41-4, MW 229.77 g/mol) features a methylene spacer between the cyclohexyl ring and amine group, introducing a distinct conformational and electronic profile that alters receptor binding geometry .

purity specification procurement quality control salt form

Cross-Target Selectivity Fingerprint: nAChR vs DAT vs D2 Receptor Discrimination

The compound demonstrates measurable discrimination across distinct receptor classes. At human DAT, displacement of [3H]WIN-35428 yields IC50 = 441 nM, while [125I]RTI-55 displacement yields IC50 = 871 nM [1]. At dopamine D2 receptor (high-affinity state), binding affinity data exists but without quantified nanomolar potency comparable to its primary targets [2]. The compound's primary pharmacological signature resides in low-nanomolar nAChR antagonism and SERT inhibition, with DAT and D2 activities being 200–400× weaker than α3β4 nAChR potency (1.8 nM) [3]. This selectivity profile distinguishes it from compounds with primary dopaminergic activity.

target selectivity off-target profiling D2 receptor polypharmacology

1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine: Evidence-Supported Research and Industrial Application Scenarios


Neuronal Nicotinic Receptor Pharmacology: α3β4-Selective Antagonism Studies

The compound's sub-nanomolar potency at α3β4 nAChR (IC50 = 1.8 nM) and 6.7-fold selectivity over α4β2 (IC50 = 12.0 nM) make it suitable as a tool compound for dissecting α3β4-mediated signaling in native tissues [1]. In vivo, subcutaneous administration at 1.2–15 mg/kg in ICR mice produces measurable nicotine antagonism across multiple behavioral endpoints, providing a validated dose range for preclinical CNS studies [2].

Monoamine Transporter Profiling: SERT-Preferring Triple Uptake Inhibition

With a defined rank-order potency of SERT (IC50 = 100 nM) > NET (IC50 = 443 nM) > DAT (IC50 = 658–945 nM), the compound offers a characterized selectivity signature for studies examining the functional consequences of preferential serotonin reuptake inhibition with ancillary norepinephrine and dopamine transporter activity [1]. This profile is quantitatively distinct from non-selective triple reuptake inhibitors.

TSHR Antagonist Tool Compound: Species-Comparative Endocrine Studies

The compound's documented TSHR antagonist activity across rat (IC50 = 22–48 nM) and human (IC50 = 62 nM) receptors provides a defined baseline for cross-species studies of thyrotropin receptor signaling [1]. The 1.3–2.8× species potency difference should be accounted for in translational experimental design [2].

Chemical Derivatization: 5-Chlorothiophene Scaffold as Synthetic Intermediate

The compound serves as a versatile synthetic intermediate for N-chloroheterocyclic antimicrobials, β-amino alcohols targeting N-acetyltransferase, and selective HCV NS3 protease inhibitors [1]. The 5-chloro substituent on the thiophene ring provides a reactive handle for further functionalization while the primary amine enables amide bond formation and N-alkylation chemistry. This reactivity profile is distinct from unsubstituted thiophene analogs, which lack the chlorine handle for cross-coupling and nucleophilic aromatic substitution reactions.

Quote Request

Request a Quote for 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.